molecular formula C6H7FN2O B12094175 6-Fluoro-4-methoxypyridin-3-amine

6-Fluoro-4-methoxypyridin-3-amine

Cat. No.: B12094175
M. Wt: 142.13 g/mol
InChI Key: LTROWSXOHLJQEC-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxypyridin-3-amine is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 4th position, and an amine group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxypyridin-3-amine can be achieved through several methods One common approach involves the nucleophilic substitution reaction of a suitable pyridine derivative with a fluorinating agentThe subsequent introduction of the amine group at the 3rd position can be accomplished through a series of reactions involving nitration, reduction, and amination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can lead to the formation of various substituted pyridines .

Scientific Research Applications

6-Fluoro-4-methoxypyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition or activation of specific enzymes or receptors, thereby modulating biological pathways. The methoxy and amine groups also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-methoxypyridin-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential as a versatile building block in synthetic chemistry and its utility in various scientific research applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-fluoro-4-methoxypyridin-3-amine

InChI

InChI=1S/C6H7FN2O/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,8H2,1H3

InChI Key

LTROWSXOHLJQEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1N)F

Origin of Product

United States

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